N-Acetyl-L-tryptophyl-L-alanyl-L-alanine
Description
Structure
3D Structure
Properties
CAS No. |
883858-35-3 |
|---|---|
Molecular Formula |
C19H24N4O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H24N4O5/c1-10(17(25)22-11(2)19(27)28)21-18(26)16(23-12(3)24)8-13-9-20-15-7-5-4-6-14(13)15/h4-7,9-11,16,20H,8H2,1-3H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t10-,11-,16-/m0/s1 |
InChI Key |
VXJMEAYGJVGHHC-MMPTUQATSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
Origin of Product |
United States |
Theoretical and Computational Investigations of N Acetyl L Tryptophyl L Alanyl L Alanine
Comprehensive Conformational Space Exploration
Molecular Dynamics (MD) Simulations for Ensemble Dynamics
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of peptides like N-Acetyl-L-tryptophyl-L-alanyl-L-alanine. These simulations provide insights into the ensemble of conformations that the peptide samples over time, offering a detailed picture of its flexibility and transitions between different structural states.
Development and Validation of Molecular Force Fields for N-Acetylated Tripeptides
The accuracy of MD simulations is critically dependent on the quality of the underlying molecular force field. A force field is a set of parameters that describes the potential energy of a system of atoms and is used to calculate the forces acting on each atom. For N-acetylated tripeptides, the development and validation of accurate force fields are essential for reliable simulations.
Force fields like AMBER, CHARMM, GROMOS, and OPLS are widely used for protein and peptide simulations. nih.gov These force fields are parameterized using a combination of quantum mechanical calculations and experimental data. For N-acetylated tripeptides, specific parameterization is often required to accurately model the behavior of the N-terminal acetyl group and the interplay between the backbone and side chains. nih.govnih.gov
The validation of these force fields is typically performed by comparing simulation results with experimental data, such as that obtained from NMR spectroscopy. amazonaws.com For instance, simulations of dipeptides and tripeptides using residue-specific force fields (RSFF) have shown excellent agreement with NMR measurements for 3JHNa-coupling constants, indicating accurate reproduction of conformational preferences. amazonaws.comresearchgate.net
Characterization of Conformational Transitions and Flexibility
MD simulations can reveal the intricate details of how this compound transitions between different conformations and the extent of its flexibility. At room temperature, a tripeptide like this is expected to exhibit significant flexibility, sampling a range of secondary structures. aps.org
Simulations can track the time evolution of the peptide's structure, identifying key conformational changes and the timescales over which they occur. For example, a simulation might show the peptide transitioning between an extended β-strand conformation and a more compact turn-like structure. aps.orgpnas.org The presence of the tryptophan residue can significantly influence these dynamics due to its large, aromatic side chain, which can engage in various intramolecular interactions. nih.govscispace.com
Ramachandran Plot Analysis of Backbone Torsion Angles (φ, ψ)
The Ramachandran plot is a fundamental tool in structural biology for visualizing the allowed and disallowed regions of the backbone dihedral angles, phi (φ) and psi (ψ), of amino acid residues. wikipedia.orgnih.govyoutube.com Analysis of the Ramachandran plot for this compound provides crucial information about its preferred backbone conformations.
Identification of Preferred Conformational Regions (e.g., αL, βL, γL, εL)
The Ramachandran plot is divided into several regions that correspond to different secondary structures. For L-amino acids, the most populated regions are typically the β-sheet (βL), right-handed α-helix (αR), and left-handed α-helix (αL) regions. nih.gov Other less common but still significant regions include the γ-turn (γL) and the extended (εL) conformations. cas.cz
For a tripeptide like this compound, the central alanine (B10760859) residue is expected to populate regions typical for alanine, such as the αR and βL regions. cas.cz However, the conformational preferences of the terminal residues, tryptophan and the C-terminal alanine, will also be influenced by end effects and interactions with the acetyl and amide caps. Studies on similar tripeptides have shown that they can adopt a variety of conformations, including extended β-strands and polyproline II-like structures. pnas.org The presence of tryptophan, in particular, can lead to the adoption of specific turn structures. pnas.orgacs.org
Preferred Conformational Regions and Corresponding Dihedral Angles
| Conformational Region | Approximate φ Angle (degrees) | Approximate ψ Angle (degrees) |
|---|---|---|
| αR (Right-handed α-helix) | -60 | -45 |
| βL (β-sheet) | -120 | +120 |
| αL (Left-handed α-helix) | +60 | +45 |
| γL (Inverse γ-turn) | -75 | +75 |
| εL (Extended) | -180 | +180 |
Analysis of Side-Chain Rotameric States (χ1, χ2) for Tryptophan and Alanine
The conformation of the amino acid side chains is described by the dihedral angles χ (chi). For tryptophan, the key side-chain dihedral angles are χ1 (rotation around the Cα-Cβ bond) and χ2 (rotation around the Cβ-Cγ bond). The alanine side chain, a methyl group, does not have a χ angle.
The side chain of tryptophan can adopt several preferred conformations, known as rotamers. stackexchange.com The distribution of these rotamers is influenced by the local backbone conformation and interactions with other parts of the peptide. stackexchange.comnih.gov The three most common χ1 rotamers for tryptophan are typically found around -60°, 180°, and +60°. researchgate.netcase.edu The χ2 angle also has preferred values, often around ±90°.
Common Tryptophan Side-Chain Rotameric States
| Rotamer | χ1 Angle (degrees) | χ2 Angle (degrees) |
|---|---|---|
| g+ | -60 | ±90 |
| t | 180 | ±90 |
| g- | +60 | ±90 |
Analysis of Intramolecular Stabilizing and Destabilizing Interactions
The conformational preferences of this compound are governed by a delicate balance of stabilizing and destabilizing intramolecular interactions. These interactions include hydrogen bonds, van der Waals interactions, and electrostatic interactions.
The large indole (B1671886) side chain of tryptophan can participate in a variety of interactions. scispace.com It can act as a hydrogen bond donor through its N-H group and can also engage in π-stacking and other non-covalent interactions with other parts of the peptide. nih.govscispace.com For example, the tryptophan side chain can interact with the peptide backbone, potentially stabilizing specific turn or helical conformations. researchgate.net
Analysis of crystal structures of tryptophan-containing peptides has revealed preferred orientations of the indole ring with respect to the peptide backbone in different secondary structures. nih.govscispace.com In β-turns and extended structures, specific aromatic-amide interactions are often observed. nih.govscispace.com Furthermore, the tryptophan side chain can interact with both hydrophobic and hydrophilic environments within the same molecule. researchgate.net
Destabilizing interactions, such as steric clashes, also play a crucial role in shaping the conformational landscape. The bulky tryptophan side chain can limit the accessible conformational space of the peptide backbone. stackexchange.com The interplay between these stabilizing and destabilizing forces ultimately determines the ensemble of conformations that the peptide adopts in solution.
Detailed Mapping of Intramolecular Hydrogen Bonding Patterns (e.g., N-H…O, C-H…O, N-H…N)
Specific data mapping the intramolecular hydrogen bonding patterns in this compound is not available. Theoretical studies on smaller acetylated amino acids suggest the potential for various hydrogen bonds, such as those between the amide (N-H) and carbonyl (O) groups of the peptide backbone, which are crucial for stabilizing secondary structures. The presence of the tryptophan side chain could also introduce N-H…O or N-H…N bonds involving the indole ring. However, without specific computational analysis, the precise geometry and strength of these bonds in the tripeptide remain undetermined.
Electrostatic and Dispersion Forces Governing Tripeptide Architecture
While it is understood that electrostatic and dispersion forces are fundamental in dictating the architecture of all peptides, specific calculations detailing their respective roles in this compound are absent from the literature. The distribution of partial charges across the amide bonds and the polarizable indole ring of tryptophan would lead to significant electrostatic interactions. Concurrently, van der Waals or dispersion forces, particularly from the large surface area of the tryptophan side chain, would be a major contributor to the conformational stability.
Quantum Chemical Characterization of Electronic Properties
Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)
A frontier molecular orbital analysis, including the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, has not been published for this compound. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and electronic transport properties. While general principles suggest the HOMO would likely be localized on the electron-rich indole ring of tryptophan, precise energy levels and orbital distributions require specific quantum chemical calculations.
Prediction of Vibrational Frequencies and Intensities for Spectroscopic Signatures
There are no available reports on the predicted vibrational frequencies and intensities for this compound. Such predictions, typically obtained through methods like Density Functional Theory (DFT), are invaluable for interpreting experimental infrared and Raman spectra. These spectroscopic signatures provide direct insights into the molecule's structure and bonding.
Theoretical Studies of Chiroptical Properties (e.g., Circular Dichroism, Raman Optical Activity)
Theoretical and computational investigations are indispensable for interpreting the complex chiroptical spectra of peptides like this compound. Techniques such as Circular Dichroism (CD) and Raman Optical Activity (ROA) provide rich, conformationally sensitive data, but linking specific spectral features to precise three-dimensional structures in solution requires sophisticated modeling. nih.gov Computational methods, particularly those based on Density Functional Theory (DFT), allow for the simulation of chiroptical spectra for various potential conformers of a peptide. nih.govnih.gov By comparing these simulated spectra with experimental results, researchers can deduce the predominant solution-state structures and conformational equilibria.
Circular Dichroism (CD)
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light, which is particularly sensitive to the secondary structure of peptides and the environment of aromatic side chains. For this compound, the tryptophan residue acts as the dominant chromophore in the near-UV region. Its electronic π-π* transitions are inherently sensitive to their chiral surroundings, making CD a powerful probe of the peptide's structure. nih.gov
Theoretical studies of the CD spectrum of this peptide involve several steps:
Conformational Search: Identifying a set of low-energy conformers using molecular mechanics or molecular dynamics simulations.
Quantum Mechanical Calculations: For each significant conformer, the electronic transition energies and rotational strengths are calculated using methods like time-dependent DFT (TD-DFT).
Spectral Simulation: A final theoretical spectrum is generated by summing the contributions of individual conformers, often weighted by their predicted Boltzmann populations.
This process allows for the assignment of observed CD bands to specific electronic transitions within the tryptophan indole ring and the peptide backbone amides. The sign and intensity of these bands are highly dependent on the peptide's backbone dihedral angles (φ, ψ) and the side-chain rotamers, particularly the χ angles of the tryptophan residue. nih.gov Comparing the calculated spectra for different structural motifs (e.g., β-turns, extended strands) with experimental data helps elucidate the peptide's conformational preferences.
| Conformation Type | Wavelength (nm) | Calculated Rotational Strength (10-40 cgs) | Hypothetical Experimental Molar Ellipticity [θ] (deg cm2 dmol-1) |
|---|---|---|---|
| Folded (β-turn) | ~225 | +15.2 | +12,000 |
| ~280 | -4.5 | -3,500 | |
| Extended | ~220 | -8.9 | -7,000 |
| ~285 | +2.1 | +1,800 |
Raman Optical Activity (ROA)
Raman Optical Activity (ROA) is a vibrational chiroptical spectroscopy technique that measures the small intensity difference in Raman scattering of right and left circularly polarized light. ROA spectra are exceptionally sensitive to the fine details of molecular conformation and provide a wealth of structural information. rsc.orgrsc.org For peptides, ROA can probe the backbone conformation, side-chain orientation, and even the nature of solvation. nih.gov
The theoretical interpretation of an ROA spectrum is computationally demanding but highly informative. nih.gov The process mirrors that of CD but focuses on vibrational transitions:
A thorough conformational search is performed to identify all relevant low-energy structures.
For each conformer, vibrational frequencies and ROA intensity tensors are calculated using DFT. nih.govnih.gov
The final spectrum is simulated by fitting the calculated frequencies and intensities with a line shape function (e.g., Lorentzian) and summing the contributions from each conformer according to their predicted population.
ROA spectra of peptides have characteristic bands that are sensitive to structure. For example, the Amide I (~1630-1700 cm⁻¹) and Amide III (~1250-1350 cm⁻¹) regions are well-known probes of the peptide backbone secondary structure. rsc.org Furthermore, specific vibrational modes of the tryptophan side chain can serve as markers for its local geometry and interactions. nih.gov The comparison between the complex, feature-rich experimental ROA spectrum and the theoretically simulated spectra is a powerful method for validating and refining the conformational distribution of this compound in solution.
| Vibrational Mode Assignment | Calculated Frequency (cm-1) | Calculated ROA Intensity (10-4 Å4/amu) | Typical Structural Sensitivity |
|---|---|---|---|
| Amide I (C=O stretch) | 1688 | +25.5 | Backbone Conformation (φ, ψ angles) |
| Trp Side Chain (indole ring) | 1555 | +18.2 | Side Chain Orientation (χ angles) nih.gov |
| CH3 bend (Alanine) | 1450 | -9.8 | Local Alanine Geometry |
| Amide III (N-H bend, C-N stretch) | 1310 | -15.1 | Backbone Conformation (φ, ψ angles) rsc.org |
Synthetic Methodologies and Biocatalytic Pathways for N Acetyl L Tryptophyl L Alanyl L Alanine and Analogues
Advanced Chemical Peptide Synthesis Strategies
Modern chemical peptide synthesis offers a range of techniques for the construction of N-Acetyl-L-tryptophyl-L-alanyl-L-alanine. These methods are broadly categorized into solid-phase and solution-phase synthesis, each with distinct advantages and applications.
Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for Tripeptides
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, allowing for the efficient assembly of amino acid chains on a solid support. The process involves sequential coupling and deprotection steps, with the growing peptide chain anchored to an insoluble resin. This facilitates the removal of excess reagents and byproducts through simple washing and filtration. jpt.com
The choice of resin is a critical first step in SPPS, as it influences the conditions for peptide cleavage and the C-terminal functionality of the final product. For the synthesis of a C-terminal carboxylic acid peptide like this compound, Wang resin is a common choice. vulcanchem.com The selection of coupling reagents is equally important for efficient amide bond formation. Reagents are chosen based on their reactivity, the potential for side reactions, and the specific amino acids being coupled. gyrosproteintechnologies.com
Interactive Data Table: Common Resins and Coupling Reagents in SPPS
| Category | Name | Description | Key Features |
| Resins | Wang Resin | A polystyrene-based resin functionalized with a p-alkoxybenzyl alcohol linker. | Cleavage with moderate acid (e.g., TFA) yields a C-terminal carboxylic acid. vulcanchem.com |
| 2-Chlorotrityl Chloride (CTC) Resin | A highly acid-labile resin that allows for the synthesis of protected peptide fragments. | Peptides can be cleaved under very mild acidic conditions, preserving acid-sensitive protecting groups. acs.org | |
| Coupling Reagents | Carbodiimides (e.g., DIC, EDC) | Activate the carboxyl group of the incoming amino acid to facilitate nucleophilic attack by the N-terminal amine of the growing peptide chain. | Often used in conjunction with additives like HOBt or OxymaPure to suppress side reactions and improve efficiency. jpt.comacs.org |
| Uronium/Aminium Salts (e.g., HBTU, HATU) | Highly reactive coupling reagents that form an active ester with the carboxylic acid. | Known for fast and efficient couplings, particularly for sterically hindered amino acids. gyrosproteintechnologies.comacs.org | |
| Phosphonium Salts (e.g., PyBOP) | Another class of highly effective coupling reagents. | Can be advantageous in preventing certain side reactions like guanidinylation. iris-biotech.de |
The synthesis of peptides containing tryptophan presents unique challenges due to the susceptibility of the indole (B1671886) side chain to modification. nih.gov During the acidic conditions of cleavage from the resin, reactive species can alkylate the tryptophan residue. rsc.orgnih.gov
A significant side reaction involves the alkylation of the indole nucleus by carbocations generated from protecting groups or the resin linker itself. nih.govresearchgate.net To counteract this, "scavengers" are added to the cleavage cocktail. These are molecules that can trap the reactive carbocations before they can modify the tryptophan residue.
Interactive Data Table: Common Scavengers and Their Mechanisms
| Scavenger | Mechanism of Action | Common Cleavage Cocktails |
| Water | Acts as a nucleophile to quench carbocations. | Often included in TFA cleavage mixtures. nih.gov |
| Thioanisole | A soft nucleophile that effectively traps carbocations. | A component of "Reagent K" and "Reagent R". nih.gov |
| Ethanedithiol (EDT) | A thiol-based scavenger that can reduce oxidative side reactions and trap carbocations. peptide.com | Used in various TFA-based cleavage mixtures. nih.gov |
| Triisopropylsilane (TIS) | Reduces carbocations through hydride transfer. | Effective in preventing tryptophan alkylation. |
Another strategy to minimize side reactions is the use of protecting groups on the indole nitrogen of tryptophan, such as the Boc (tert-butyloxycarbonyl) group. peptide.com However, this adds extra steps for protection and deprotection.
Solution-Phase Synthetic Routes for Controlled Segment Condensation
While SPPS is highly efficient for many peptides, solution-phase synthesis offers advantages for large-scale production and the synthesis of complex peptides where aggregation on the solid support can be an issue. nih.gov In this approach, peptide segments are synthesized in solution and then coupled together. This method allows for the purification of intermediates at each step, potentially leading to a higher purity final product.
For this compound, a convergent solution-phase strategy could involve the synthesis of the dipeptide L-alanyl-L-alanine and N-acetyl-L-tryptophan separately. These two fragments would then be coupled in solution to form the final tripeptide. This approach allows for careful control over the coupling reaction and purification of the intermediate fragments.
N-Terminal Acetylation Techniques and Efficiency
N-terminal acetylation is a crucial final step in the synthesis of this compound. This modification removes the positive charge from the N-terminus, which can increase the peptide's stability against enzymatic degradation and mimic its structure within a larger protein. jpt.compepdd.com
Acetylation is typically performed after the full peptide chain has been assembled but before cleavage from the resin in SPPS. peptide.com A common method involves treating the resin-bound peptide with a solution of acetic anhydride (B1165640) and a base, such as diisopropylethylamine (DIEA) or pyridine, in a solvent like dimethylformamide (DMF). wpmucdn.comnih.gov The reaction is generally efficient and proceeds to completion quickly. wpmucdn.com
More recently, an in situ method using malonic acid as a precursor has been developed, which forms a reactive ketene (B1206846) intermediate and has shown high yields irrespective of the peptide's structure. rsc.orgformulationbio.com
Stereospecific Synthesis and Enantiomeric Purity Control
Maintaining the stereochemical integrity of the amino acids is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its three-dimensional structure. researchgate.netnih.gov Racemization, the conversion of an L-amino acid to a D-amino acid, is a potential side reaction that can occur during the activation and coupling steps of peptide synthesis. nih.govacs.org
Several factors can influence the extent of racemization:
Activation Method: The choice of coupling reagent and additives can impact the risk of racemization. Some reagents are known to be "racemization-free" under specific conditions.
Base: The type and amount of base used during coupling can affect the rate of racemization.
Protecting Groups: The nature of the N-terminal protecting group can influence the susceptibility of the C-terminal amino acid to racemization during segment condensation.
To ensure high enantiomeric purity, careful selection of synthesis conditions is crucial. researchgate.net Analytical techniques such as chiral high-performance liquid chromatography (HPLC) are used to determine the enantiomeric purity of the final peptide product. nih.govdigitellinc.com
Enzymatic and Chemoenzymatic Synthesis Approaches
The synthesis of this compound can be approached through enzymatic and chemoenzymatic methods, which offer advantages in terms of stereoselectivity and milder reaction conditions compared to purely chemical syntheses. These strategies often result in higher purity products with fewer side reactions.
N-terminal acetylation is a common protein modification in eukaryotes, catalyzed by N-terminal acetyltransferases (NATs). These enzymes transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the α-amino group of a nascent polypeptide. The substrate specificity of NATs is primarily determined by the first few amino acids of the peptide sequence.
The synthesis of this compound could be achieved in a final enzymatic acetylation step of the pre-synthesized Trp-Ala-Ala tripeptide. The success of this step would depend on the substrate specificity of the chosen N-acetyltransferase. Different classes of NATs have distinct substrate preferences. For instance, NatB enzymes typically acetylate substrates with N-terminal Met-Asp, Met-Glu, Met-Asn, or Met-Gln sequences. The specificity of various NATs has been a subject of extensive research, with findings indicating that the residues at the N-terminus play a crucial role in enzyme-substrate recognition. While direct studies on the enzymatic acetylation of a Trp-Ala-Ala sequence are not extensively documented, the broad specificity of some NATs or engineered variants could potentially accommodate this tripeptide.
Table 1: Substrate Specificity of Major Eukaryotic N-Terminal Acetyltransferases (NATs)
| NAT Complex | Catalytic Subunit | Typical N-Terminal Substrate Sequence |
|---|---|---|
| NatA | Naa10p | Ala-, Ser-, Thr-, Cys-, Val-, Gly- |
| NatB | Naa20p | Met-Asp-, Met-Glu-, Met-Asn-, Met-Gln- |
| NatC | Naa30p | Met-Leu-, Met-Ile-, Met-Phe-, Met-Trp- |
| NatE | Naa50p | Met-Leu- |
| NatF | Naa60p | Met-Lys-, Met-Leu-, Met-Ile-, Met-Phe-, Met-Trp- |
Enzymatic ligation represents a powerful tool for forming peptide bonds under mild, aqueous conditions, offering high regio- and chemoselectivity. Peptide ligases, which can be naturally occurring or engineered from proteases, catalyze the formation of a peptide bond between a peptide C-terminal ester or thioester (the acyl donor) and the N-terminal amine of another peptide (the acyl acceptor). This chemoenzymatic approach can be used to assemble this compound from smaller peptide fragments.
The utility of peptide ligases is often dictated by their substrate specificity. Enzymes like subtiligase, an engineered version of subtilisin, exhibit broad substrate specificity, making them versatile tools for peptide ligation. Subtiligase catalyzes the ligation of a peptide C-terminal ester to the N-terminal α-amine of a peptide or protein. While it has broad specificity, certain residues are preferred at the ligation junction. For the synthesis of the target tripeptide, one could envision the ligation of N-Acetyl-L-tryptophan ester to L-alanyl-L-alanine. The efficiency of this reaction would depend on the recognition of the N-terminal alanine (B10760859) of the dipeptide by the ligase.
Sortase A, a transpeptidase from Staphylococcus aureus, is another widely used enzyme for peptide ligation. It recognizes a specific sequence motif, typically LPXTG, in the donor peptide. Through protein engineering, the substrate specificity of sortase A has been altered to recognize different sequences. For the synthesis of this compound, a sortase variant could potentially be engineered to recognize a C-terminal motif on an N-acetyl-tryptophan fragment and ligate it to an N-terminal alanine-containing peptide. However, the natural specificity of sortases for particular motifs presents a challenge that often requires significant engineering efforts.
Table 2: Comparison of Common Peptide Ligases
| Enzyme | Origin/Type | Acyl Donor | Acyl Acceptor Recognition | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Subtiligase | Engineered Protease | Peptide Ester/Thioester | Broad N-terminal specificity | High catalytic efficiency, broad scope | Can exhibit residual protease activity |
| Sortase A | Natural Transpeptidase | Peptide with LPXTG motif | N-terminal Glycine(s) | High specificity, well-characterized | Strict sequence requirement, reversible reaction |
| Butelase 1 | Natural Ligase | Peptide with Asx-His-Val motif | Broad N-terminal specificity | Very high catalytic efficiency, irreversible ligation | Limited availability, strict C-terminal recognition |
| Omniligase-1 | Engineered Protease | Peptide Ester | Very broad N-terminal specificity | High efficiency, broad applicability | Proprietary nature may limit access |
Many enzymatic reactions, including those catalyzed by certain ligases (L-amino acid ligases), are dependent on adenosine (B11128) triphosphate (ATP) as an energy source. In large-scale biocatalytic processes, the stoichiometric use of ATP is economically prohibitive. Therefore, ATP regeneration systems are crucial for maintaining a constant supply of ATP by recycling the adenosine diphosphate (B83284) (ADP) or adenosine monophosphate (AMP) products.
Table 3: Overview of Common ATP Regeneration Systems
| System | Key Enzyme(s) | Phosphate (B84403) Donor | Product(s) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Pyruvate Kinase | Pyruvate Kinase | Phosphoenolpyruvate (PEP) | Pyruvate, ATP | High energy transfer potential | PEP is relatively expensive and unstable |
| Acetate Kinase | Acetate Kinase | Acetyl Phosphate | Acetate, ATP | Acetyl phosphate is relatively inexpensive | Acetyl phosphate can be unstable |
| Polyphosphate Kinase | Polyphosphate Kinase (PPK) | Polyphosphate (polyP) | ATP | PolyP is very inexpensive and stable | PPK may not be commercially available in all forms |
| Creatine Kinase | Creatine Kinase | Creatine Phosphate | Creatine, ATP | Efficient for laboratory-scale reactions | Creatine phosphate is expensive for large-scale use |
Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that bacteria and fungi use to synthesize a wide variety of peptides, including many antibiotics and other bioactive compounds. These systems operate as an assembly line, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain.
An NRPS module is typically composed of three core domains: an adenylation (A) domain, which selects and activates a specific amino acid as an aminoacyl adenylate; a thiolation (T) or peptidyl carrier protein (PCP) domain, which covalently binds the activated amino acid via a phosphopantetheine arm; and a condensation (C) domain, which catalyzes peptide bond formation between the amino acids tethered to adjacent T domains. For the synthesis of this compound, a hypothetical trimodular NRPS could be envisioned. The first module would incorporate tryptophan, the second alanine, and the third alanine. An N-acetyltransferase domain, which is sometimes found in NRPS systems, could be present at the beginning of the assembly line to acetylate the initial tryptophan residue. Alternatively, a terminal thioesterase (TE) domain could release the final tripeptide, which could then be acetylated by a separate enzyme. The modular nature of NRPSs makes them attractive targets for bioengineering to produce novel or modified peptides.
Table 4: Hypothetical NRPS Architecture for this compound Synthesis
| Module | Adenylation (A) Domain Specificity | Condensation (C) Domain | Thiolation (T) Domain | Other Domains |
|---|---|---|---|---|
| Initiation | L-Tryptophan | C1 | T1 | N-Acetyltransferase (NAT) |
| Elongation 1 | L-Alanine | C2 | T2 | |
| Elongation 2 | L-Alanine | C3 | T3 | |
| Termination | - | - | - | Thioesterase (TE) |
Enzymatic Ligation Strategies for Peptide Bond Formation (drawing analogies from peptide ligases)
Isolation and Purification Strategies for High Purity Tripeptide Production
The production of high-purity this compound is essential for its potential applications. Following synthesis, the crude product contains the target peptide along with impurities such as deletion sequences, incompletely deprotected peptides, and residual reagents. A multi-step purification strategy is often necessary to achieve the desired level of purity, typically exceeding 98% for many applications.
The most powerful and widely used technique for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This method separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), containing an ion-pairing agent such as trifluoroacetic acid (TFA). A gradient of increasing organic solvent concentration is used to elute the peptides, with more hydrophobic peptides being retained longer on the column.
To achieve very high purity, an orthogonal purification strategy is often employed. This involves using a second purification method that separates molecules based on a different principle than RP-HPLC. Ion-Exchange Chromatography (IEX) is a common orthogonal technique for peptide purification. IEX separates peptides based on their net charge at a given pH. For a tripeptide like this compound, which has a free C-terminal carboxyl group, cation-exchange chromatography at a low pH or anion-exchange chromatography at a neutral to high pH could be effective. Using an IEX step before the final RP-HPLC polishing step can significantly reduce the impurity load and improve the final purity of the target peptide.
Table 5: Comparison of Purification Techniques for this compound
| Technique | Principle of Separation | Stationary Phase Example | Mobile Phase Example | Application |
|---|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | C18-silica | Water/Acetonitrile with 0.1% TFA | Primary purification and final polishing |
| Ion-Exchange Chromatography (IEX) | Net Charge | Sulfopropyl (Cation); Quaternary Ammonium (B1175870) (Anion) | Aqueous buffer with salt or pH gradient | Orthogonal purification to remove charge variants |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume | Porous polymer or silica (B1680970) | Aqueous buffer | Removal of aggregates or very different sized impurities |
Preparative Chromatographic Techniques (e.g., HPLC, Ion Exchange)
Following the cleavage of this compound from the solid support, the crude product is a heterogeneous mixture containing the target peptide alongside deletion sequences, incompletely deprotected peptides, and byproducts from side reactions. Consequently, robust purification strategies are imperative to isolate the desired compound to a high degree of purity. The most powerful and widely employed techniques for this purpose are preparative high-performance liquid chromatography (HPLC) and ion-exchange chromatography (IEX).
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is the predominant method for the purification of synthetic peptides. nih.gov This technique separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in a minimal amount of a suitable solvent, often a mixture of water and an organic solvent like acetonitrile, and injected into the HPLC system.
The stationary phase typically consists of silica particles that have been functionalized with hydrophobic alkyl chains, most commonly C18 (octadecylsilyl) groups. A gradient of increasing organic solvent (the mobile phase), usually acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the bound peptides. peptide.com TFA serves to protonate acidic residues and form ion pairs with basic residues, which sharpens the peaks and improves separation. peptide.com
The this compound, being a moderately hydrophobic peptide due to the presence of the tryptophan residue, will be retained on the column and will elute at a specific concentration of the organic solvent. More hydrophobic impurities will elute later in the gradient, while more polar impurities will elute earlier. Fractions are collected across the elution profile and analyzed for purity, typically by analytical HPLC and mass spectrometry. Those fractions containing the pure product are then pooled and lyophilized to obtain the final peptide as a fluffy powder.
A general approach to developing a preparative HPLC method involves initial screening with a broad gradient to determine the approximate elution conditions, followed by optimization with a shallower gradient around the elution point of the target peptide to maximize resolution from closely eluting impurities. hplc.eu
Interactive Data Table: Illustrative Preparative HPLC Parameters for a Model Acetylated Tripeptide
| Parameter | Value | Rationale |
| Column | C18, 10 µm particle size, 300 Å pore size | Standard for peptide purification, large pore size accommodates peptides. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier and ion-pairing agent. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA | Organic solvent for elution. |
| Gradient | 5-65% B over 60 minutes | A shallow gradient to ensure good separation of closely related impurities. |
| Flow Rate | 20 mL/min (for a 21.2 mm ID column) | Scaled up for preparative purposes. |
| Detection | UV at 220 nm and 280 nm | 220 nm for the peptide backbone, 280 nm for the tryptophan indole ring. |
| Loading | Up to 100 mg of crude peptide | Dependent on column size and resolution from impurities. |
Ion-Exchange Chromatography (IEX):
Ion-exchange chromatography separates molecules based on their net charge at a given pH. waters.com For a peptide like this compound, which has a free C-terminal carboxylic acid, cation-exchange chromatography can be a valuable purification tool. At a pH below the isoelectric point (pI) of the peptide, it will carry a net positive charge and bind to a negatively charged cation-exchange resin. waters.com
The crude peptide is loaded onto the column in a low ionic strength buffer. Elution is then achieved by increasing the ionic strength of the buffer, typically with a salt gradient (e.g., NaCl or KCl), or by changing the pH to alter the charge of the peptide. researchgate.net Impurities with different charge characteristics will elute at different salt concentrations, allowing for the separation of the target peptide.
IEX is particularly effective at separating peptides with modifications that alter their charge, such as deamidation or the failure to remove charged protecting groups. researchgate.net It can also be used as an orthogonal purification step to RP-HPLC, meaning it separates based on a different chemical principle, which can be very effective in removing stubborn impurities.
Crystallization Methodologies for Solid-State Characterization
The production of high-quality crystals is a prerequisite for the elucidation of the three-dimensional structure of a molecule by X-ray crystallography. For a small, flexible molecule like this compound, obtaining crystals suitable for diffraction studies can be challenging. However, successful crystallization provides invaluable information about the peptide's conformation, intermolecular interactions, and packing in the solid state.
The general principle of crystallization is to slowly bring a solution of the purified peptide to a state of supersaturation, from which the excess solute can precipitate in an ordered, crystalline form rather than as an amorphous solid. Several techniques are commonly employed for the crystallization of small molecules and peptides.
Vapor Diffusion:
This is the most common method for crystallizing biological macromolecules and can be adapted for smaller peptides. researchgate.net It exists in two main setups: hanging drop and sitting drop. In both, a small drop of the purified peptide solution, mixed with a crystallization reagent (precipitant), is allowed to equilibrate with a larger reservoir of the same precipitant at a higher concentration. Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of both the peptide and the precipitant in the drop, leading to crystallization.
Slow Evaporation:
In this straightforward method, the purified peptide is dissolved in a suitable solvent or solvent mixture to near saturation. The vessel is then loosely covered to allow the solvent to evaporate slowly over time. As the solvent evaporates, the concentration of the peptide increases, eventually reaching supersaturation and inducing crystallization. The choice of solvent is critical and is often determined through screening various options.
Solvent/Anti-Solvent Diffusion:
This technique involves dissolving the peptide in a "good" solvent in which it is highly soluble. An "anti-solvent," in which the peptide is poorly soluble, is then carefully layered on top of or allowed to diffuse into the peptide solution. At the interface between the two solvents, the local environment becomes less favorable for the peptide, causing it to come out of solution and, ideally, form crystals.
The success of crystallization is highly dependent on a number of factors that must be systematically screened. These include:
Purity of the peptide: High purity is crucial as impurities can inhibit crystal nucleation and growth.
Peptide concentration: This needs to be carefully optimized for each crystallization condition.
pH: The pH of the solution can affect the charge state and conformation of the peptide.
Temperature: Crystallization is often performed at constant temperatures, either at room temperature or in a cold room.
Precipitants: A wide range of precipitants can be screened, including salts (e.g., ammonium sulfate), organic polymers (e.g., polyethylene (B3416737) glycols of various molecular weights), and organic solvents.
Interactive Data Table: Common Variables in Crystallization Screening for a Model Tripeptide
| Variable | Range of Conditions | Purpose |
| Peptide Concentration | 1 - 20 mg/mL | To achieve supersaturation. |
| pH | 4.0 - 9.0 | To explore different charge states of the C-terminus. |
| Precipitant | Polyethylene Glycol (PEG) 400, 1500, 4000; Ammonium Sulfate; Isopropanol | To induce precipitation/crystallization. |
| Additives | Small amounts of salts (e.g., NaCl, MgCl2) or organic molecules | Can sometimes stabilize the peptide and promote crystal contacts. |
| Temperature | 4 °C, 20 °C | Affects solubility and nucleation kinetics. |
Once crystals are obtained, their quality is assessed by microscopy and then by X-ray diffraction to determine their suitability for structure determination. The resulting crystal structure reveals the precise arrangement of the atoms in the this compound molecule, providing insights into its preferred conformation and the non-covalent interactions that govern its solid-state architecture. researchgate.net
Enzymatic Recognition and Substrate Activity of N Acetyl L Tryptophyl L Alanyl L Alanine
Interaction with Proteases and Peptidases
The peptide N-Acetyl-L-tryptophyl-L-alanyl-L-alanine serves as a substrate for distinct classes of enzymes, primarily due to its specific amino acid sequence and N-terminal modification. Its interactions are largely defined by the cleavage specificities of proteases like elastase and the recognition of the N-acetylated terminus by exopeptidases such as APEH.
Characterization of Elastase Activity with this compound
Elastase, a serine protease, is known for its ability to cleave peptide bonds C-terminal to small, uncharged amino acid residues, particularly alanine (B10760859), valine, and isoleucine. frontiersin.org The presence of two alanine residues in this compound makes it a potential substrate for elastase-mediated hydrolysis. The enzyme's extended binding site can interact with several residues of a peptide substrate, influencing the efficiency of cleavage. nih.gov
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the efficiency and rate of an enzyme's catalytic activity on a given substrate. While specific kinetic data for the hydrolysis of this compound by elastase are not extensively detailed in the literature, data from analogous peptide substrates can provide insight into the expected interaction. For instance, human pancreatic elastase 2 shows a preference for substrates with medium to large hydrophobic side chains at the P1 position (the amino acid preceding the cleavage site). nih.gov
Table 1: Illustrative Kinetic Parameters of Elastase with Various Peptide Substrates
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Succinyl-Ala-Ala-Pro-Val-pNA | Human Neutrophil Elastase | 1.1 | 38 | 34,500 |
| MeO-Succinyl-Ala-Ala-Pro-Val-pNA | Human Neutrophil Elastase | 0.23 | 54 | 235,000 |
| Glutaryl-Ala-Ala-Pro-Leu-pNA | Human Pancreatic Elastase 2 | 0.96 | 0.18 | 188 |
Note: This table presents data for other elastase substrates to illustrate typical kinetic values. pNA refers to p-nitroanilide.
Comparative studies are crucial for understanding an enzyme's substrate specificity. Acetyl-L-alanyl-L-alanyl-L-alanine methyl ester is recognized as a highly specific substrate for elastase. nih.gov The structure of this tri-alanine peptide is similar to the alanyl-alanine portion of this compound. However, the presence of the bulky N-terminal N-acetyl-L-tryptophan residue in the latter is a significant structural difference. This large residue at the P3 or P4 position could influence the binding affinity and orientation of the substrate within the active site of elastase, potentially affecting the kinetic parameters compared to the simpler tri-alanine ester. The nature of the N-acyl group on peptide substrates has been shown to be significant for cleavage by pancreatic elastase. nih.gov
Assessment of N-Acylpeptide Hydrolase (APEH) Substrate Recognition
N-Acylpeptide Hydrolase (APEH), also known as acylaminoacyl-peptidase, is a cytosolic enzyme that catalyzes the removal of N-acylated amino acids from the N-terminus of peptides and proteins. wikipedia.orgnih.gov This exopeptidase activity is a key part of intracellular protein turnover and amino acid recycling. mdpi.com The chemical structure of this compound, featuring an acetylated N-terminal amino acid, makes it a prime candidate for recognition and hydrolysis by APEH. reactome.orgnih.gov
APEH functions by cleaving the peptide bond between the N-acetylated amino acid and the adjacent residue. In the case of this compound, APEH-mediated hydrolysis would yield two products: N-acetyl-L-tryptophan and the dipeptide L-alanyl-L-alanine.
Reaction: this compound + H₂O --(APEH)--> N-Acetyl-L-tryptophan + L-Alanyl-L-alanine
Research has indicated that APEH activity can be influenced by the presence of its substrates. Studies in primary rat hepatocyte cultures have shown a specific enhancement of APEH activity when exposed to N-acetylated substrates. wikipedia.org This suggests a potential regulatory mechanism where an accumulation of N-acetylated peptides, such as this compound, could induce the expression or activity of APEH to facilitate their clearance. This substrate-induced activity underscores the enzyme's role in maintaining cellular homeostasis by degrading acetylated peptides generated from protein turnover. wikipedia.org
Interaction with L-Alanine Aminopeptidases and Broad-Spectrum Peptidases
L-alanine aminopeptidases, also known as aminopeptidase (B13392206) N (APN), are exopeptidases that catalyze the removal of N-terminal amino acids from peptides and proteins, showing a preference for alanine at this position. nih.govnih.gov The N-acetylation of this compound is a critical modification that is generally known to protect peptides from degradation by aminopeptidases. nih.govnih.gov This blocking of the N-terminus prevents the enzyme from binding and hydrolyzing the peptide bond.
Broad-spectrum peptidases, which exhibit activity against a wide range of peptide sequences, may interact with this compound differently. The presence of the bulky, hydrophobic tryptophan residue could influence its recognition. Some endopeptidases specifically cleave peptide bonds adjacent to aromatic amino acids like tryptophan. pdx.edu However, the N-terminal position and acetylation of the tryptophan in this compound might hinder its accessibility to the active sites of such enzymes. Studies on the proteolytic stability of N-acetylated peptides have shown that this modification can significantly delay degradation by endogenous exopeptidases. nih.gov
The interaction of this compound with these peptidases is likely to be inhibitory rather than leading to hydrolysis. The acetylated N-terminus could allow the peptide to act as a competitive inhibitor, occupying the active site of the enzyme without undergoing cleavage. The effectiveness of this potential inhibition would depend on the specific peptidase and its active site architecture.
Putative Roles in Peptidoglycan Metabolism (Analogous to N-Acetylmuramic Acid Derivatives)
N-Acetylmuramoyl-L-alanine amidases (NAM-amidases) are key enzymes in bacterial cell wall recycling and degradation. oup.com They specifically cleave the amide bond between N-acetylmuramic acid (MurNAc) and the L-alanine residue of the peptide stem in peptidoglycan. oup.comnih.govnih.gov The natural substrate for these enzymes is a complex glycopeptide structure.
Given the specificity of NAM-amidases for the MurNAc moiety, it is highly improbable that this compound would serve as a substrate. The peptide lacks the essential N-acetylmuramic acid component required for recognition and catalysis by these enzymes. While some NAM-amidases exhibit broader specificity for the peptide portion of their substrate, the complete absence of the sugar backbone in this compound would likely prevent its effective binding to the active site. Research has shown that even for enzymes with broader substrate tolerance, the core structural features of the natural substrate are crucial for activity. For instance, the YfiH protein, a cytoplasmic amidase, demonstrates specificity for UDP-MurNAc-monopeptides, highlighting the importance of the nucleotide-sugar component. sinica.edu.tw
The Mur ligase family (MurC, MurD, MurE, and MurF) is essential for the cytoplasmic steps of peptidoglycan biosynthesis, sequentially adding amino acids to UDP-N-acetylmuramic acid. nih.govnih.govmdpi.com MurC initiates this process by adding L-alanine to UDP-MurNAc. nih.govnih.gov MurD then adds D-glutamate to form a dipeptide precursor. nih.govnih.govacs.org
This compound could theoretically act as a substrate analogue or inhibitor of Mur ligases, particularly MurD or subsequent ligases, by mimicking the peptide portion of the natural substrate. The design of inhibitors for Mur ligases often involves creating molecules that mimic the structure of the UDP-MurNAc-peptide intermediates. nih.govacs.org For example, dual inhibitors of MurD and MurE have been developed based on a D-glutamic acid-containing scaffold, designed to act as a MurD product and MurE substrate analogue. nih.gov
However, for this compound to function as an effective mimic, it would need to fit into the active site of a Mur ligase. The N-acetyl group and the large tryptophan residue differ significantly from the natural substrates of these enzymes. The active sites of Mur ligases are highly specific for their respective amino acid and peptide substrates. nih.gov The N-terminal domain of MurC, for instance, is responsible for binding the UDP-MurNAc substrate, while the C-terminal domain binds L-alanine. nih.gov The structure of the target peptide, with its N-acetylated tryptophan, may sterically hinder its entry and proper orientation within the active site of a Mur ligase.
Mechanisms of Molecular Recognition at Enzyme Active Sites
| Enzyme Class | Predicted Interaction | Key Structural Feature of Peptide | Anticipated Outcome |
|---|---|---|---|
| L-Alanine Aminopeptidases | Inhibition | N-acetyl group | Reduced or no hydrolysis; potential competitive inhibition. |
| Broad-Spectrum Peptidases | Variable; likely limited hydrolysis | N-acetyl group, N-terminal Trp | Potential for cleavage at internal sites if recognized, but N-terminal protection likely reduces overall susceptibility. |
| NAM-amidases | No significant interaction | Absence of MurNAc moiety | Not a substrate or inhibitor due to lack of the essential sugar component. |
| Mur Ligases (e.g., MurD) | Potential weak inhibition | Peptide structure as a potential analogue | Unlikely to be a substrate; may act as a weak competitive inhibitor if it can bind to the peptide-binding site. |
The structural basis for the selectivity of enzymes towards this compound lies in the architecture of their active sites. For an enzyme to recognize and process this peptide, its active site must accommodate the N-acetylated tryptophan residue.
In peptidases, the S1 subsite is a major determinant of specificity. For an enzyme to cleave the Trp-Ala bond, its S1 pocket would need to be large and hydrophobic to accommodate the indole (B1671886) side chain of tryptophan. The N-acetyl group would interact with the S1' or other adjacent subsites. The recognition of N-terminal acetylated peptides is a feature of N-terminal acetyltransferases (NATs), and the structural basis for this recognition involves specific interactions with the acetyl group and the first few amino acid residues. nih.gov While peptidases are not NATs, similar principles of molecular recognition would apply.
In the case of Mur ligases, crystal structures have revealed that these enzymes have three domains, with the N-terminal and central domains binding the UDP precursor and ATP, and the C-terminal domain binding the incoming amino acid or peptide. nih.gov The active site is formed at the interface of these domains. The specificity for the peptide substrate is determined by a pocket in the C-terminal domain. For this compound to be recognized, the N-acetylated tryptophan would have to fit into this pocket, which is typically tailored for smaller, specific amino acid residues. The bulky nature of this modified residue would likely result in a poor fit, explaining a probable lack of substrate activity.
Inhibition and Activation Mechanisms by Peptide Analogues
The activity of enzymes that recognize this compound can be modulated by peptide analogues, which can act as either inhibitors or, in some cases, activators.
Inhibition Mechanisms
Peptide analogues that resemble the structure of this compound can act as competitive inhibitors of enzymes like chymotrypsin. These inhibitors bind to the active site of the enzyme, preventing the natural substrate from binding and thus reducing the rate of catalysis. The effectiveness of such inhibitors is often determined by their binding affinity for the enzyme, which can be quantified by the inhibition constant (Ki).
For chymotrypsin, analogues where the scissile peptide bond is replaced with a non-hydrolyzable linkage or where the tryptophan residue is modified can serve as potent inhibitors. For example, peptide aldehydes and boronic acids are known classes of serine protease inhibitors. Chymostatin, a natural peptide aldehyde, is a powerful inhibitor of chymotrypsin. scbt.com The inhibitory mechanism often involves the formation of a stable covalent or non-covalent complex with a key residue in the enzyme's active site, such as the catalytic serine in chymotrypsin.
Studies on the interaction of α-chymotrypsin with peptide inhibitors containing tryptophan derivatives have shown that the binding and inhibitory effect are influenced by the length of the peptide chain and modifications to the tryptophan residue. nih.gov For instance, N-acetyl-D-tryptophan acts as a competitive inhibitor of chymotrypsin. nih.gov
Activation Mechanisms
The activation of proteases by peptide analogues is a less common phenomenon than inhibition. In some specific contexts, the binding of a molecule to an allosteric site on an enzyme can induce a conformational change that enhances the enzyme's catalytic activity. However, for proteases like chymotrypsin, which operate via a direct catalytic mechanism on their substrates, activation by a substrate analogue is not a typical regulatory mechanism.
In some instances, what may appear as activation can be the result of a substrate analogue promoting a more favorable enzyme conformation for catalysis or facilitating the release of a product. More complex mechanisms of protease regulation involve precursor activation, where an inactive zymogen is cleaved to become an active enzyme, a process that can sometimes be influenced by peptide effectors. There is also a phenomenon where competitive inhibitors can, under certain conditions, activate proteases to catalyze peptide synthesis or accelerate the hydrolysis of poor substrates.
Advanced Spectroscopic and Structural Characterization of N Acetyl L Tryptophyl L Alanyl L Alanine
Solution-State Conformation Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamics of molecules in solution. By analyzing various NMR parameters, a detailed picture of the peptide's conformational ensemble can be constructed.
The foundational step in any NMR-based structural study is the complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms within the molecule. uzh.ch For a peptide of this size, this is typically achieved using a suite of two-dimensional (2D) NMR experiments.
The process begins with the identification of individual amino acid spin systems using experiments like COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy). These experiments reveal through-bond scalar couplings between protons. For instance, a TOCSY spectrum will show correlations between the amide proton (NH), alpha-proton (Hα), and side-chain protons (Hβ) of each alanine (B10760859) and tryptophan residue.
Once the spin systems are identified, they are linked in their correct sequence using a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, which detects protons that are close in space (typically < 5 Å). wikipedia.org Sequential assignment is achieved by observing characteristic short-distance NOEs between the Hα proton of one residue (i) and the amide proton of the next residue (i+1), denoted as dαN(i, i+1).
Heteronuclear experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HSQC, are used to assign the nitrogen and carbon atoms by correlating them to their directly attached protons. The resulting chemical shifts provide initial clues about the secondary structure.
Table 1: Representative ¹H, ¹³C, and ¹⁵N Chemical Shift Assignments for N-Acetyl-L-tryptophyl-L-alanyl-L-alanine Note: These are typical chemical shift values for amino acid residues in a peptide chain and may vary based on solvent, temperature, and local conformation.
| Residue | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | ¹⁵N Shift (ppm) |
|---|---|---|---|---|
| Ac | CH₃ | 2.01 | 24.6 | - |
| Trp¹ | N-H | 8.30 | - | 120.5 |
| Hα | 4.70 | 55.6 | - | |
| Hβ | 3.25 | 28.9 | - | |
| Indole (B1671886) side chain | 7.0-7.8 | 110-138 | - | |
| Ala² | N-H | 8.15 | - | 122.1 |
| Hα | 4.35 | 52.5 | - | |
| Hβ (CH₃) | 1.39 | 19.2 | - | |
| Ala³ | N-H | 8.05 | - | 123.0 |
| Hα | 4.30 | 52.3 | - | |
| Hβ (CH₃) | 1.37 | 19.0 | - |
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space. wikipedia.org The magnitude of the NOE is proportional to the inverse sixth power of the distance between the nuclei (r⁻⁶), making it extremely sensitive to inter-proton distances. nih.gov A 2D NOESY experiment is used to measure these effects, where cross-peaks indicate that two protons are spatially proximate.
For this compound, NOEs provide crucial distance restraints for structure calculation. Key NOEs include:
Intra-residue NOEs: Proximities within a single amino acid, such as between the Hα and Hβ protons.
Sequential NOEs: Proximities between adjacent residues, such as dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1), which are essential for defining the backbone conformation.
Medium- and Long-Range NOEs: Proximities between residues that are not adjacent in the sequence. For this tripeptide, an NOE between the Trp¹ Hα and the Ala³ NH, for instance, would indicate a turn-like conformation.
The strength of the observed NOEs can be classified as strong, medium, or weak, corresponding to approximate inter-proton distance ranges (e.g., <2.5 Å, <3.5 Å, and <5.0 Å, respectively).
Scalar or J-couplings are through-bond interactions between nuclear spins that cause splitting of NMR signals. The magnitude of three-bond scalar couplings (³J) is dependent on the dihedral angle (torsion angle) between the coupled nuclei, a relationship described by the Karplus equation. nih.gov This allows for the direct measurement of conformational angles in the peptide.
In peptides, the most informative coupling is ³J(HN,Hα), which relates to the backbone torsion angle phi (φ). By measuring the ³J(HN,Hα) values for each residue, constraints can be placed on the allowed φ angles. For example:
A small ³J(HN,Hα) value (~4 Hz) is indicative of an α-helical conformation (φ ≈ -60°).
A large ³J(HN,Hα) value (~9-10 Hz) is characteristic of a β-sheet conformation (φ ≈ -120°).
Other J-couplings, such as those involving ¹³C' and ¹⁵N nuclei, can provide further constraints on the peptide bond planarity and other torsion angles. northwestern.edunih.gov
Table 2: Relationship between ³J(HN,Hα) Coupling Constants and Torsion Angle (φ)
| ³J(HN,Hα) Value (Hz) | Approximate φ Angle | Associated Secondary Structure |
|---|---|---|
| < 5 | -60° ± 20° | α-helix (right-handed) |
| ~ 6-7 | -80° to -160° or +60° | Variable / Turn |
| > 8 | -120° ± 40° | β-sheet |
The conformation of a peptide can be highly influenced by its solvent environment. rsc.org Studying the peptide in different solvents (e.g., DMSO, water, chloroform/methanol mixtures) can reveal its dynamic nature and the role of hydrogen bonding in stabilizing specific structures. nih.govnih.gov
NMR is an excellent tool for monitoring these solvent-induced changes. Key indicators include:
Amide Proton Chemical Shifts: Amide protons involved in stable intramolecular hydrogen bonds are shielded from the solvent and show little change in chemical shift when the solvent is altered. Conversely, solvent-exposed amide protons will experience significant chemical shift changes. ias.ac.in
Temperature Coefficients (dδ/dT): The chemical shift of amide protons is temperature-dependent. Protons that are solvent-exposed and hydrogen-bonded to the solvent exhibit large temperature coefficients (> -4.5 ppb/K), as these bonds are easily broken with increasing temperature. Intramolecularly hydrogen-bonded protons are more stable and show small temperature coefficients (< -3.0 ppb/K). ias.ac.in
By analyzing these parameters, it is possible to map which parts of the peptide are rigidly structured and which are flexible and interacting with the solvent.
Vibrational Spectroscopy for Molecular Architecture and Dynamics
Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, provide complementary information to NMR by probing the vibrational modes of the peptide backbone. These modes are sensitive to the peptide's secondary structure.
The infrared spectrum of a peptide is dominated by several characteristic absorption bands arising from vibrations of the amide group (-CONH-). The frequencies of these bands are sensitive to hydrogen bonding patterns and thus serve as reliable indicators of secondary structure. researchgate.netleibniz-fli.de
Amide I Band (1600-1700 cm⁻¹): This is the most sensitive probe for secondary structure. It arises primarily from the C=O stretching vibration (~80%) coupled with the C-N stretching vibration. leibniz-fli.denih.gov The frequency of the C=O stretch is lower when it is involved in a hydrogen bond, allowing for the differentiation of various structural motifs.
Amide II Band (1510-1580 cm⁻¹): This band results from a combination of the N-H in-plane bending and C-N stretching vibrations. leibniz-fli.denih.gov It is also conformationally sensitive.
Amide III Band (1220-1320 cm⁻¹): This is a more complex band arising from a mixture of C-N stretching, N-H bending, and other vibrations. researchgate.net While less commonly used than Amide I, it can provide supporting structural information.
Deconvolution of the Amide I band shape can provide a quantitative estimate of the percentage of α-helix, β-sheet, turn, and random coil structures within the peptide's conformational ensemble.
Table 3: Characteristic FTIR Amide Band Frequencies for Peptide Secondary Structures
| Secondary Structure | Amide I (cm⁻¹) | Amide II (cm⁻¹) | Amide III (cm⁻¹) |
|---|---|---|---|
| α-Helix | 1650–1658 | 1540–1550 | 1260–1300 |
| β-Sheet | 1620–1640 (strong) 1680-1695 (weak) | 1510–1530 | 1220–1240 |
| β-Turn | 1660-1685 | 1535–1555 | ~1250 |
| Random Coil | ~1645 | ~1535 | ~1245 |
Raman and Vibrational Raman Optical Activity (VROA) Spectroscopy for Chiral and Conformational Information
Raman spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its three-dimensional structure. For a tripeptide like this compound, key vibrational bands, such as the amide I (C=O stretching), amide II (N-H in-plane bending and C-N stretching), and amide III bands, are particularly informative for conformational analysis. The frequencies of these bands are influenced by the peptide backbone dihedral angles (φ and ψ) and the formation of intramolecular hydrogen bonds.
VROA, the chiral counterpart to Raman spectroscopy, measures the small intensity difference in the Raman scattering of right- and left-circularly polarized light. This technique is exceptionally sensitive to the stereochemistry and conformational flexibility of chiral molecules like peptides. The VROA spectrum provides a detailed fingerprint of the solution-state conformation and can be used to distinguish between different secondary structures such as β-turns, random coils, or poly(L-proline) II (PPII) helices. nih.govnih.gov For instance, studies on alanine oligopeptides have shown that the ROA spectra evolve with increasing chain length, indicating a growing propensity to adopt a PPII helical conformation in aqueous solution. nih.gov
The interpretation of experimental Raman and VROA spectra is often supported by quantum chemical calculations, typically using density functional theory (DFT). nih.govresearchgate.net By comparing the experimental spectra with theoretically predicted spectra for different possible conformers, the predominant solution-state structures can be identified.
Table 1: Illustrative Raman and VROA Bands for Conformational Analysis of Alanine-Containing Peptides
| Vibrational Mode | Typical Raman Frequency (cm⁻¹) | Expected VROA Signature for PPII helix |
| Amide I | ~1650 - 1680 | Weak positive intensity |
| Amide III | ~1310 - 1320 | Strong positive couplet |
| Cα-H Bending | ~1340 - 1360 | Sensitive to backbone conformation |
Note: This table is illustrative and based on data for alanine-rich peptides. The exact frequencies and VROA patterns for this compound would require specific experimental measurement and computational modeling.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. Although a specific crystal structure for this compound has not been reported in the crystallographic databases, the methodology and the type of information that would be obtained from such a study are well-established.
Determination of Unit Cell Parameters and Crystal System
The initial step in an X-ray crystallographic study is the determination of the unit cell parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the crystal system (e.g., orthorhombic, monoclinic). This is achieved by analyzing the diffraction pattern of a single crystal of the compound. For example, the crystal structure of N-acetyl-L-alanine was found to be in the orthorhombic space group P212121. researchgate.net Similarly, lanthanide complexes with L-alanine have been shown to crystallize in the P1 space group. mdpi.com These parameters define the basic repeating unit of the crystal lattice.
Table 2: Hypothetical Unit Cell Parameters for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 8.9 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
Note: This table presents hypothetical data for illustrative purposes, as no experimental crystal structure is currently available for this specific tripeptide.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Once the atomic coordinates are determined, a detailed analysis of the intermolecular interactions that stabilize the crystal lattice can be performed. These interactions typically include hydrogen bonds between the amide groups (N-H···O=C), the acetyl group, and the terminal carboxyl group. The bulky indole side chain of the tryptophan residue can also participate in π-stacking interactions. The arrangement of molecules in the crystal, known as the crystal packing, is dictated by these non-covalent forces. Understanding these motifs is crucial for fields such as crystal engineering and materials science.
Conformational Variations in the Crystalline State
The high resolution of X-ray crystallography allows for the precise determination of the peptide's conformation in the solid state, including the backbone dihedral angles (φ, ψ) and the side-chain rotamers (χ). It is important to note that the conformation observed in the crystal may be influenced by the crystal packing forces and may not be the only conformation present in solution. However, the crystalline state often represents a low-energy conformation of the molecule. In some cases, the asymmetric unit of the crystal may contain more than one molecule, revealing slight conformational variations even within the solid state.
Chiroptical Spectroscopy: Circular Dichroism (CD) for Secondary Structure Propensities
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. units.it It measures the differential absorption of left and right circularly polarized light by a chiral molecule.
Far-UV CD for Backbone Conformation Analysis
The far-ultraviolet (far-UV) region of the CD spectrum (typically 190-250 nm) is dominated by the electronic transitions of the peptide bonds. creative-proteomics.com The shape and magnitude of the far-UV CD spectrum are highly sensitive to the secondary structure of the peptide. creative-proteomics.com
For this compound, the far-UV CD spectrum would provide insights into its conformational propensities in solution. The presence of the tryptophan residue, however, complicates the direct interpretation of the peptide backbone conformation from the far-UV CD spectrum. The indole chromophore of tryptophan has strong electronic transitions in this region that can overlap with and interfere with the peptide bond signals. sci-hub.stnih.gov
A typical approach to dissecting the contributions of the peptide backbone and the aromatic side chain is to compare the spectrum of the peptide of interest with that of related peptides lacking the aromatic residue or to use theoretical calculations to model the contributions of the different chromophores.
Table 3: Characteristic Far-UV CD Bands for Common Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
| α-helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |
| β-sheet | Negative band around 218 nm, positive band around 195 nm |
| Random Coil | Strong negative band around 198 nm |
| Poly(L-proline) II helix | Weak positive band around 228 nm, strong negative band around 206 nm |
The far-UV CD spectrum of this compound in an aqueous solution would likely exhibit features indicative of a disordered or random coil conformation, which is common for short peptides. However, the propensity to form transient turn-like structures or a PPII helix cannot be ruled out without experimental data.
Near-UV CD for Tryptophan Side Chain Environment
Near-ultraviolet circular dichroism (Near-UV CD) spectroscopy is a powerful, non-destructive technique used to investigate the tertiary structure of peptides and proteins by examining the local environment of aromatic amino acid side chains. nih.govunits.it For this compound, this technique is particularly informative due to the presence of the tryptophan residue, which serves as an intrinsic chromophore. The Near-UV CD spectrum, typically measured in the 250 nm to 350 nm range, provides a detailed fingerprint of the conformational state of the tryptophan side chain and its non-covalent interactions with the adjacent alanine residues and the N-acetyl group. units.it
The CD signal in this region originates from the differential absorption of left and right circularly polarized light by the indole ring of tryptophan. creative-proteomics.com The spectrum is a composite of two overlapping electronic transitions, the ¹La and ¹Lb bands. nih.govacs.org The precise wavelength, intensity, and sign (positive or negative) of these bands are exquisitely sensitive to the local environment, including the polarity, hydrophobicity, and the spatial arrangement of neighboring atoms. nih.govacs.org Consequently, any change in the peptide's conformation that alters the tryptophan side chain's orientation or its interactions will manifest as a change in the Near-UV CD spectrum.
For tryptophan, characteristic signals are typically observed between 280 nm and 300 nm, often with fine vibronic structures. creative-proteomics.comacs.org For instance, distinct peaks or shoulders may appear around 284 nm and 297 nm. creative-proteomics.com The nature of the spectrum, such as the dominance of the ¹Lb transition which often presents with vibronic structures, can provide insights into the rigidity and specific geometry of the indole side chain's environment. acs.org By analyzing these spectral features, researchers can deduce information about the local tertiary structure and conformational subtleties of this compound in solution. nih.gov
Table 1: Tryptophan Near-UV CD Spectral Features
This table summarizes the key electronic transitions of the tryptophan indole side chain and the structural information that can be derived from their analysis in Near-UV CD spectroscopy.
| Transition | Typical Wavelength Range (nm) | Spectral Characteristics | Information Provided |
| ¹Lb | 280 - 295 | Weak absorption, sharp vibronic fine structure. | Highly sensitive to the rigidity and asymmetry of the local environment. Changes indicate altered side-chain packing and tertiary structure. |
| ¹La | 265 - 280 | Stronger absorption, broad band. | Sensitive to the polarity of the local environment. Changes can indicate shifts in solvent exposure or interactions with polar groups. |
Advanced Spectroscopic Probes for Dynamic Behavior
To fully characterize the structural dynamics of this compound, advanced spectroscopic techniques beyond conventional CD are employed. These methods utilize the intrinsic properties of the tryptophan residue as a natural probe to gain insights into conformational flexibility, solvent accessibility, and local environmental fluctuations over time.
Fluorescence Spectroscopy is a primary tool for studying peptide dynamics due to the high sensitivity of tryptophan's intrinsic fluorescence to its surroundings. acs.orgnih.gov The indole side chain's emission spectrum, quantum yield, and fluorescence lifetime are strongly influenced by the polarity of its microenvironment and by specific quenching interactions. acs.orgnih.gov For example, a blue shift in the emission maximum (from ~350 nm in water) indicates the tryptophan residue is in a more nonpolar or buried environment, suggesting a compact conformation. Time-resolved fluorescence spectroscopy can further elucidate the dynamic nature of the peptide by measuring fluorescence lifetimes, which can reveal the existence of multiple conformational states or dynamic quenching processes. nih.govcell.com
Nuclear Magnetic Resonance (NMR) Spectroscopy offers unparalleled atomic-level resolution for determining the three-dimensional structure and dynamics of peptides in solution. nih.govacs.org One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances of the peptide. Crucially, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide information about protons that are close in space (< 5 Å), allowing for the calculation of a family of solution structures. digitellinc.com Furthermore, NMR can be used to measure scalar coupling constants, which provide information on dihedral angles, and to study hydrogen bonding networks through temperature-dependent experiments, offering a comprehensive picture of the peptide's conformational ensemble and flexibility. acs.orgmdpi.com
Table 2: Advanced Spectroscopic Probes for Peptide Dynamics
This table outlines advanced spectroscopic techniques applicable to studying the dynamic behavior of this compound, leveraging its intrinsic tryptophan probe.
| Spectroscopic Technique | Principle | Key Parameters Measured | Insights into Dynamic Behavior |
| Time-Resolved Fluorescence Spectroscopy | Measures the decay of fluorescence intensity over time (nanoseconds) following pulsed excitation. | Fluorescence lifetime(s) (τ), rotational correlation time. | Characterizes conformational heterogeneity, solvent relaxation dynamics, and rotational mobility of the tryptophan side chain. nih.gov |
| Fluorescence Quenching | Monitors the decrease in fluorescence intensity caused by interaction with a quenching molecule (e.g., acrylamide). | Quenching rate constant (kq). | Determines the degree of solvent accessibility of the tryptophan residue, providing information on its location within the peptide structure. acs.org |
| 2D NMR (NOESY) | Detects through-space correlations between protons that are physically close, based on the Nuclear Overhauser Effect. | NOE cross-peak intensities, interproton distances. | Enables the calculation of the peptide's 3D solution structure and characterization of conformational equilibria and dynamics. digitellinc.comcreative-proteomics.com |
Quantitative and Qualitative Analytical Methodologies for N Acetyl L Tryptophyl L Alanyl L Alanine
Development of High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a powerful technique for the separation, identification, and quantification of N-Acetyl-L-tryptophyl-L-alanyl-L-alanine. The development of a successful HPLC method hinges on the careful optimization of its various parameters to achieve the desired resolution, retention, and sensitivity.
Optimization of Stationary and Mobile Phases for Resolution and Retention
The separation of this compound from potential impurities and degradation products is primarily achieved through reversed-phase HPLC (RP-HPLC). The choice of stationary and mobile phases is critical for obtaining optimal resolution and retention times.
Stationary Phase:
For a peptide of this nature, a C18 stationary phase is the most common and effective choice. The non-polar octadecylsilane (B103800) groups bonded to the silica (B1680970) support interact with the non-polar regions of the peptide, primarily the indole (B1671886) side chain of tryptophan and the methyl groups of the alanine (B10760859) residues. The pore size of the silica support is another important consideration; for peptides, a pore size of 100-300 Å is typically recommended to ensure the molecule can freely access the bonded phase within the pores.
Mobile Phase:
The mobile phase in RP-HPLC typically consists of a mixture of an aqueous component and an organic modifier.
Aqueous Component: Deionized water, often with an added ion-pairing agent to improve peak shape and retention of the peptide. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is widely used. It serves to acidify the mobile phase, protonating the carboxylic acid group of the C-terminal alanine and any residual free amines, which minimizes peak tailing.
Organic Modifier: Acetonitrile (B52724) is the most common organic modifier due to its low viscosity and UV transparency. Methanol can also be used, but acetonitrile often provides better peak resolution for peptides.
Gradient Elution:
A gradient elution, where the concentration of the organic modifier is increased over time, is generally preferred for peptide analysis. This allows for the efficient elution of compounds with a range of polarities. A typical gradient for the analysis of this compound might start with a low percentage of acetonitrile and gradually increase to a higher concentration to elute the peptide, followed by a wash step with a high concentration of acetonitrile to remove any strongly retained components from the column.
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size, 120 Å pore size |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Injection Volume | 10-20 µL |
Selection of Detection Methods (UV-Vis, Fluorescence) for Sensitivity
The presence of the tryptophan residue in this compound provides excellent chromophoric and fluorophoric properties, allowing for sensitive detection using UV-Vis and fluorescence detectors.
UV-Vis Detection:
The indole side chain of tryptophan has a strong UV absorbance maximum at approximately 280 nm. However, for general peptide analysis and to detect the peptide backbone, detection at lower wavelengths, typically between 210 and 220 nm, is common and provides higher sensitivity. A photodiode array (PDA) detector is particularly useful as it can acquire spectra across a range of wavelengths, allowing for peak purity assessment and confirmation of the analyte's identity based on its UV spectrum.
Fluorescence Detection:
Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV-Vis detection. The tryptophan residue can be excited at approximately 280-295 nm, and its fluorescence emission can be monitored at around 350 nm. nih.govmdpi.com This method is particularly advantageous for detecting trace amounts of the peptide or for analysis in complex matrices where background UV absorbance may be high.
| Detector | Wavelength (nm) | Advantages |
| UV-Vis (PDA) | 210-220 | Good sensitivity for the peptide backbone, universal for peptides. |
| 280 | More selective for tryptophan-containing peptides. | |
| Fluorescence | Ex: ~280-295 | High sensitivity and selectivity, reduced interference from matrix. |
| Em: ~350 |
Validation of Analytical Procedures for Purity and Quantification
To ensure the reliability of the HPLC method for purity assessment and quantification of this compound, a thorough validation according to international guidelines (e.g., ICH Q2(R1)) is necessary. The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by analyzing a placebo, the analyte, and a mixture of the two.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and plotting the peak area against the concentration. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). The results are typically expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
| Validation Parameter | Acceptance Criteria (Typical) |
| Specificity | No interference from placebo or known impurities at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 1.0%, Intermediate Precision: ≤ 2.0% |
| Robustness | RSD of results should remain within acceptable limits after minor changes to method parameters. |
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of this compound. It provides information on the molecular weight and structure of the molecule.
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Electrospray Ionization (ESI-MS):
ESI is a soft ionization technique that is well-suited for the analysis of peptides. It generates charged ions directly from a solution, making it highly compatible with HPLC (LC-MS). For this compound, ESI in positive ion mode would be expected to produce a prominent protonated molecular ion [M+H]⁺. The high sensitivity and amenability to coupling with liquid chromatography make ESI-MS a powerful tool for both qualitative and quantitative analysis.
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS):
MALDI is another soft ionization technique that is particularly useful for the analysis of peptides and proteins. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. MALDI typically produces singly charged ions, which simplifies the mass spectrum. MALDI-Time-of-Flight (TOF) mass analyzers are often used to provide high-resolution mass measurements. creative-proteomics.com
| Ionization Technique | Typical Ion Observed ([M+H]⁺) | Advantages |
| ESI-MS | m/z 389.18 | Excellent for LC-MS, high sensitivity, produces multiply charged ions for larger molecules. |
| MALDI-MS | m/z 389.18 | High throughput, tolerant to some buffers and salts, primarily produces singly charged ions. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns and Sequence Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the amino acid sequence of this compound. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed.
The fragmentation of peptides in MS/MS typically occurs along the peptide backbone, leading to the formation of characteristic b- and y-ions. The N-acetylation of the tryptophan residue at the N-terminus influences the fragmentation pattern, often leading to a prominent b1-ion. nih.gov The analysis of the series of b- and y-ions allows for the unambiguous confirmation of the peptide sequence.
Expected Fragmentation Pattern:
For this compound, the following fragment ions would be expected in a positive ion MS/MS spectrum:
| Fragment Ion | Sequence | Calculated m/z |
| b1 | Ac-Trp | 247.11 |
| b2 | Ac-Trp-Ala | 318.15 |
| y1 | Ala-OH | 90.05 |
| y2 | Ala-Ala-OH | 161.09 |
The presence and relative intensities of these fragment ions provide a unique fingerprint for this compound, confirming its identity and sequence.
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) stands as a reference technique for achieving the highest metrological quality in quantitative analysis. nih.gov This method combines the high selectivity and sensitivity of mass spectrometry with the precision afforded by the use of isotopically labeled internal standards. nih.gov For the absolute quantification of this compound, a stable-isotope labeled analogue of the peptide is synthesized, where one or more atoms (e.g., ¹²C, ¹H, ¹⁴N) are replaced with their heavier isotopes (e.g., ¹³C, ²H, ¹⁵N).
This isotopically labeled standard, which is chemically identical to the analyte, is added to the sample in a known amount at the earliest stage of sample preparation. It co-elutes with the endogenous this compound during chromatographic separation and is distinguished by the mass spectrometer based on its mass-to-charge (m/z) ratio. By measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard, a highly accurate and precise quantification can be achieved, as this ratio is largely unaffected by variations in sample extraction, derivatization, injection volume, and ionization efficiency. nih.govgla.ac.uk
Key advantages of IDMS for this compound quantification:
High Accuracy and Precision: Minimizes the effects of matrix interference and variations in analytical procedures. nih.gov
Absolute Quantification: Enables the determination of the absolute concentration of the analyte. nih.gov
Method Validation: Can be cross-validated using species-specific methods like isotope dilution gas chromatography/mass spectrometry (GC/MS) analysis of its constituent amino acids after hydrolysis. nih.gov
| Parameter | Description | Reference |
| Principle | Addition of a known amount of an isotopically labeled analogue of the analyte to the sample. The concentration is determined by the ratio of the mass spectrometric signals of the native and labeled compounds. | nih.gov |
| Internal Standard | Stable-isotope labeled this compound (e.g., with ¹³C or ¹⁵N). | nih.gov |
| Instrumentation | Typically Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). | creative-proteomics.com |
| Quantification | Based on the peak area ratio of the analyte to the internal standard. | gla.ac.uk |
Coupled Analytical Techniques (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of N-acetylated amino acids and peptides, including this compound, within complex biological samples. mtoz-biolabs.com This powerful combination leverages the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. creative-proteomics.commtoz-biolabs.com
Method Development for Complex Biological Sample Analysis
The development of a robust LC-MS/MS method for this compound in biological matrices such as plasma, urine, or tissue extracts involves several critical steps:
Sample Preparation: This initial step is crucial for removing interfering substances and enriching the analyte of interest. mtoz-biolabs.com Techniques may include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction. Due to the low abundance of acetylated peptides, enrichment strategies using anti-acetyl-lysine antibodies can be employed. mtoz-biolabs.com
Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) is commonly used to separate this compound from other sample components. The choice of column, mobile phase composition, and gradient elution profile are optimized to achieve good peak shape, resolution, and retention time reproducibility. nih.gov
Mass Spectrometric Detection: Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺ of this compound) and monitoring specific fragment ions generated through collision-induced dissociation (CID). nih.gov This process provides a high degree of specificity and reduces background noise.
Table of Optimized LC-MS/MS Parameters (Hypothetical Example)
| Parameter | Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | [Calculated m/z for C₂₁H₂₈N₄O₅ + H]⁺ |
| Fragment Ions (m/z) | [Hypothetical fragment ions] |
| Collision Energy | Optimized for each transition |
Application in Metabolomics Studies of Related N-Acetylated Amino Acids
LC-MS/MS-based metabolomics allows for the comprehensive analysis of N-acetylated amino acids and their roles in various biological processes. ualberta.ca These studies can be conducted in two primary modes: targeted analysis and untargeted profiling.
Targeted metabolomics focuses on the precise and accurate quantification of a predefined set of metabolites, including this compound. This approach is hypothesis-driven and is often used to validate findings from untargeted studies or to investigate specific metabolic pathways. creative-proteomics.com By using stable isotope-labeled internal standards, targeted LC-MS/MS methods can provide absolute quantification of the target analyte. scienceopen.com
Untargeted metabolomics aims to capture a global snapshot of all detectable metabolites in a sample, without preconceived bias. This discovery-driven approach is valuable for identifying novel biomarkers and generating new hypotheses. creative-proteomics.comsemanticscholar.org In the context of N-acetylated compounds, untargeted profiling can reveal alterations in the levels of this compound and other related metabolites in response to physiological or pathological stimuli. Subsequent pathway analysis can then link these changes to relevant biochemical pathways, such as amino acid metabolism or protein degradation. nih.govresearchgate.net
Comparison of Targeted and Untargeted Metabolomics
| Feature | Targeted Metabolomics | Untargeted Metabolomics |
| Scope | Measures a predefined set of metabolites. | Aims to measure all detectable metabolites. |
| Goal | Hypothesis testing, absolute quantification. creative-proteomics.com | Discovery, hypothesis generation. creative-proteomics.com |
| Quantification | Absolute or relative. creative-proteomics.com | Primarily relative. |
| Sensitivity | High. creative-proteomics.com | Generally lower than targeted. |
| Compound ID | Confirmed with standards. creative-proteomics.com | Tentative, based on databases and spectral libraries. acs.org |
Isotopic Tracing Experiments for Metabolic Flux Analysis
Isotopic tracing, or metabolic flux analysis, is a powerful technique used to elucidate the dynamic flow of atoms through metabolic pathways. nih.gov By supplying cells or organisms with substrates labeled with stable isotopes (e.g., ¹³C-glucose, ¹⁵N-amino acids), researchers can track the incorporation of these isotopes into downstream metabolites, including this compound. nih.govpnas.org
LC-MS/MS is used to measure the mass isotopologue distribution of the target metabolite, which reveals the extent of label incorporation. nih.gov This information allows for the calculation of metabolic flux rates, providing a quantitative understanding of the activity of biochemical pathways. acs.org For instance, by using ¹⁵N-labeled tryptophan or alanine, one could trace the synthesis of this compound and determine its production rate and contribution from different precursor pools. Such studies can shed light on the metabolic origins and fate of this N-acetylated tripeptide in various physiological and disease states. mdpi.com
Spectrophotometric and Fluorometric Assay Development for Indirect Assessment
The quantitative and qualitative analysis of this compound can be indirectly achieved through the development of spectrophotometric and fluorometric assays. These methods leverage the intrinsic spectral properties of the tryptophan residue within the peptide's structure. The indole side chain of tryptophan possesses a distinct chromophore and fluorophore, allowing for detection and quantification without the need for chemical modification of the peptide itself. The development of these assays relies on the principle that the light absorption and fluorescence emission of the tryptophan component are directly proportional to the concentration of the this compound peptide.
Spectrophotometric Assay Development
A primary method for the spectrophotometric assessment of this compound is based on its ultraviolet (UV) absorbance. The indole ring of the tryptophan residue exhibits a characteristic absorbance maximum at approximately 280 nm. This property is widely used for the quantification of tryptophan-containing peptides and proteins. The molar extinction coefficient (ε) at this wavelength is a constant for a specific compound under defined conditions and is fundamental to quantitative analysis using the Beer-Lambert law.
The development of a reliable spectrophotometric assay requires the establishment of a calibration curve using known concentrations of a highly purified standard of this compound. The absorbance of the solutions is measured at the wavelength of maximum absorbance (λmax), which is typically around 280 nm.
Research Findings:
The local environment surrounding the tryptophan residue can influence its absorption spectrum. Factors such as solvent polarity, pH, and the presence of neighboring chemical groups can cause shifts in the λmax and alter the molar extinction coefficient. For peptides like this compound, the peptide bonds and the adjacent alanine residues contribute to the microenvironment of the tryptophan indole ring.
To approximate the spectrophotometric properties of the tryptophan residue within this peptide, N-acetyl-L-tryptophanamide (NATA) is often used as a model compound. NATA mimics the peptide backbone environment of a tryptophan residue. Studies on NATA and similar tryptophan derivatives in various solvents demonstrate the sensitivity of the UV absorption spectrum to the polarity of the solvent. As the solvent polarity decreases, a slight red shift (a shift to a longer wavelength) in the λmax is often observed. This is attributed to the altered electronic environment of the indole ring.
The following interactive data table summarizes the absorption maxima of N-acetyl-L-tryptophanamide (NATrpA) in a range of organic solvents, illustrating the effect of the chemical environment on the spectral properties of the tryptophan residue.
| Solvent | Abbreviation | Wavelength of Maximal Absorption (λmax) (nm) |
|---|---|---|
| Acetonitrile | ACN | 281.0 |
| Methanol | MeOH | 280.7 |
| Ethanol | EtOH | 282.3 |
| N,N-Dimethylformamide | DMF | 283.1 |
| Dimethylsulfoxide | DMSO | 283.8 |
This table presents data on the absorption maxima of N-acetyl-L-tryptophanamide in various organic solvents, demonstrating the influence of the solvent environment on the spectral properties of the tryptophan indole ring.
Fluorometric Assay Development
Fluorometric assays offer a significant advantage over spectrophotometric methods in terms of sensitivity, often by several orders of magnitude. The development of a fluorometric assay for this compound is also based on the intrinsic fluorescence of its tryptophan residue. The indole group of tryptophan absorbs light at a specific excitation wavelength and emits light at a longer wavelength.
The key parameters in a fluorometric assay are the excitation maximum (λex) and the emission maximum (λem). For tryptophan-containing peptides, excitation is typically performed around 280-295 nm, with emission being observed in the range of 340-360 nm. The precise wavelengths and the fluorescence quantum yield (the ratio of emitted photons to absorbed photons) are highly dependent on the microenvironment of the tryptophan residue.
Research Findings:
The fluorescence of the tryptophan residue in this compound is expected to be sensitive to its local environment. The quantum yield and the emission maximum are particularly influenced by solvent polarity. In a polar, aqueous environment, the emission maximum is typically around 350-360 nm. As the tryptophan residue is moved to a less polar or more hydrophobic environment, a blue shift (a shift to a shorter wavelength) in the emission maximum is observed, and the quantum yield often increases.
This phenomenon, known as a solvatochromic shift, can provide information about the conformation of the peptide in solution and its interactions with other molecules. The development of a quantitative fluorometric assay involves creating a standard curve by measuring the fluorescence intensity of known concentrations of this compound at the optimal excitation and emission wavelengths.
The model compound N-acetyl-L-tryptophanamide (NATA) is again useful for illustrating the principles of a fluorometric assay. Research has shown that the fluorescence quantum yield of NATA is significantly affected by the polarity of the solvent. For instance, in a nonpolar aprotic solvent like dioxane, the quantum yield is considerably higher than in a polar protic solvent like water. acs.org This is because water can quench the fluorescence through various mechanisms, including hydrogen bonding and dielectric relaxation.
The following interactive data table provides a comparison of the fluorescence quantum yields for N-acetyl-L-tryptophanamide (NATA) in two different solvents, highlighting the significant impact of the local environment on the fluorescence properties.
| Compound | Solvent | Fluorescence Quantum Yield (ΦF) |
|---|---|---|
| N-acetyl-L-tryptophanamide (NATA) | Water | 0.13 |
| Dioxane | ~0.35 |
This table illustrates the effect of solvent polarity on the fluorescence quantum yield of N-acetyl-L-tryptophanamide, a model compound for the tryptophan residue in this compound. acs.org
Biological Relevance and Emerging Research Frontiers for N Acetyl L Tryptophyl L Alanyl L Alanine
Theoretical Frameworks for Peptide-Protein and Peptide-Ligand Interactions
The interaction of peptides like N-Acetyl-L-tryptophyl-L-alanyl-L-alanine with proteins and other ligands is governed by a combination of non-covalent forces. The tryptophan residue, with its large indole (B1671886) side chain, can participate in π-π stacking interactions with aromatic residues on a target protein. rsc.org Additionally, the indole nitrogen can act as a hydrogen bond donor. The two alanine (B10760859) residues, with their small, hydrophobic methyl side chains, contribute to hydrophobic interactions, which are a major driving force for protein folding and binding. vulcanchem.com
Computational methods, such as molecular docking and molecular dynamics simulations, are crucial for predicting and analyzing these interactions. nih.gov These approaches allow researchers to model the binding of the peptide to a target protein at an atomic level, providing insights into the specific residues and forces that mediate the interaction. nih.gov
Table 1: Key Residues and Their Potential Interactions
| Residue/Group | Potential Interactions |
|---|---|
| N-Acetyl Group | Hydrogen bond acceptor, alters electrostatics |
| L-Tryptophan | π-π stacking, hydrogen bonding, hydrophobic interactions |
| L-Alanine | Hydrophobic interactions |
Potential as a Biochemical Probe in Molecular Recognition Studies
The structural features of this compound make it a candidate for use as a biochemical probe to study molecular recognition events. The intrinsic fluorescence of the tryptophan residue can be exploited in various spectroscopic techniques to monitor binding to a target protein. Changes in the fluorescence emission spectrum of tryptophan upon binding can provide information about the binding affinity and the local environment of the binding site.
Furthermore, the peptide can be synthesized with isotopic labels (e.g., ¹³C, ¹⁵N) for use in nuclear magnetic resonance (NMR) spectroscopy. NMR can provide detailed structural information about the peptide-protein complex in solution. The development of metabolically stable peptide probes is an active area of research, and modifications like N-acetylation can sometimes enhance proteolytic stability. nih.govnih.gov
Insights from Analogous N-Acetylated Amino Acids and Peptides in Metabolic Pathways
N-terminal acetylation is a common post-translational modification in eukaryotes, affecting a large percentage of proteins. creative-proteomics.comresearchgate.net This modification can play a role in protein stability, protecting against degradation. nih.gov The catabolism of N-acetylated proteins generates N-acetylated peptides, which are further broken down by enzymes like acylpeptide hydrolase. nih.govscilit.com This enzyme cleaves the N-acetylated amino acid from the peptide, which is then deacetylated by an aminoacylase (B1246476) to release the free amino acid. nih.gov
N-acetylated amino acids themselves are involved in various metabolic processes. For instance, N-acetyl-L-alanine is a known metabolite. hmdb.ca The study of these analogous compounds provides a framework for understanding the potential metabolic fate and signaling roles of this compound. The presence of the N-acetyl group may influence its recognition and processing by specific enzymes within metabolic pathways. researchgate.net
Future Directions in Peptide Chemistry and Biophysical Studies
The rational design of analogues of this compound offers a promising avenue for developing molecules with enhanced or novel biological activities. nih.govresearchgate.net By systematically substituting the tryptophan or alanine residues with other natural or unnatural amino acids, it is possible to modulate the peptide's binding affinity, selectivity, and stability. researchgate.netnih.gov For example, replacing alanine with more hydrophobic residues could enhance binding to a hydrophobic pocket on a target protein. nih.gov Conversely, introducing charged or polar residues could alter its solubility and interaction with polar surfaces. The use of computational tools can aid in the design of these analogues by predicting the effects of specific mutations on the peptide's structure and binding properties. acs.orgfrontiersin.org
Table 2: Examples of Potential Amino Acid Substitutions and Their Predicted Effects
| Original Residue | Substitution | Predicted Effect |
|---|---|---|
| L-Tryptophan | Tyrosine | Maintain aromatic interaction, introduce hydroxyl group for hydrogen bonding |
| L-Alanine | Leucine | Increase hydrophobicity |
A key area of future research will be the identification of specific enzyme targets and biological systems that interact with this compound. Given the prevalence of N-acetylation in biology, this peptide may interact with enzymes involved in the processing of acetylated molecules, such as acylpeptide hydrolases. nih.gov Furthermore, its potential to modulate protein-protein interactions suggests that it could be explored as an inhibitor or stabilizer of specific protein complexes. mdpi.com High-throughput screening methods could be employed to test the peptide against a panel of enzymes and receptors to identify novel biological targets.
The synergy between computational and experimental approaches will be crucial for advancing our understanding of this compound. frontiersin.orgcecam.orgacs.org Computational methods, including molecular dynamics simulations and machine learning, can provide detailed insights into the peptide's conformational dynamics and binding modes. nih.gov These computational predictions can then guide the design of experiments to validate the hypotheses. Experimental techniques such as X-ray crystallography, cryo-electron microscopy, and advanced spectroscopic methods can provide high-resolution structural data on the peptide and its complexes with biological targets. acs.org This integrated approach will accelerate the discovery of the biological functions and potential applications of this and related peptides. cecam.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
